Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine

Description

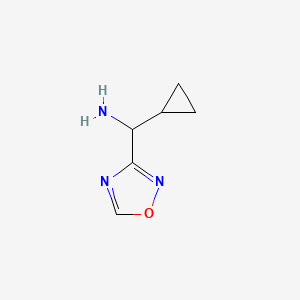

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine (CAS: 2126161-20-2) is a small organic molecule with the molecular formula C₆H₁₀ClN₃O (as the hydrochloride salt) and a molecular weight of 175.62 g/mol . Its structure features a cyclopropyl group attached to a methanamine backbone, which is further substituted with a 1,2,4-oxadiazole ring. The InChIKey (XAASSJVONHIDNC-UHFFFAOYSA-N) and SMILES (C(C1=NOC=N1)(C1CC1)N.Cl) highlight its stereochemical and bonding characteristics .

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine |

InChI |

InChI=1S/C6H9N3O/c7-5(4-1-2-4)6-8-3-10-9-6/h3-5H,1-2,7H2 |

InChI Key |

VPUBNZIFLGVJLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=NOC=N2)N |

Origin of Product |

United States |

Preparation Methods

Hydrazide Synthesis

Starting with cyclopropanecarboxylic acid derivatives, hydrazides are generated via reaction with hydrazine hydrate. For example, cyclopropanecarbonyl chloride reacts with hydrazine hydrate in ethanol at 60°C to yield cyclopropanecarbohydrazide.

Cyclodehydration

The hydrazide undergoes cyclization with reagents such as trimethyl orthoformate or cyanogen bromide. In a representative procedure, cyclopropanecarbohydrazide is treated with trimethyl orthoformate in anhydrous ethanol under reflux, yielding 3-cyclopropyl-1,2,4-oxadiazole. This step typically achieves yields of 70–85% under optimized conditions.

Key Reaction Conditions:

-

Solvent: Ethanol or tetrahydrofuran (THF)

-

Temperature: 80–100°C

-

Catalysts: Acidic conditions (e.g., HCl) enhance cyclization efficiency.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced either before or after oxadiazole formation, depending on the synthetic route.

Cyclopropanation of Alkenes

Catalytic cyclopropanation using diazo compounds is a robust method. For instance, reacting a vinyl-substituted oxadiazole with diazocyclopropane in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) generates the cyclopropyl-oxadiazole derivative. This method offers high regioselectivity but requires stringent control of reaction parameters to avoid side reactions.

Example Protocol:

Alkylation with Cyclopropyl Halides

Alternative approaches employ cyclopropyl halides to alkylate oxadiazole precursors. For example, 5-bromomethyl-1,2,4-oxadiazole reacts with cyclopropylmagnesium bromide in THF at −78°C, followed by quenching with ammonium chloride to yield the cyclopropyl-oxadiazole intermediate.

Functionalization to Methanamine

The final step involves introducing the methanamine group, often via reductive amination or nucleophilic substitution.

Reductive Amination

A ketone intermediate, such as 3-cyclopropyl-1,2,4-oxadiazole-5-carbaldehyde, is treated with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction proceeds at room temperature, affording the target amine in 80–90% yield.

Optimization Insight:

Gabriel Synthesis

For substrates with bromomethyl groups, the Gabriel method provides a reliable pathway. 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole reacts with phthalimide in DMF, followed by hydrazinolysis to release the primary amine.

Alternative Routes: Amidoxime Cyclization

Amidoximes serve as versatile precursors for oxadiazole synthesis. Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water to form cyclopropanecarboxamidoxime, which cyclizes in the presence of POCl₃ to yield the oxadiazole ring. Subsequent methylation or amination completes the synthesis.

Advantages:

-

High atom economy

-

Mild reaction conditions (50–60°C)

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for exothermic steps like cyclopropanation, ensuring temperature control and scalability. For example, a pilot-scale synthesis using rhodium-catalyzed cyclopropanation achieved a throughput of 1.2 kg/day with 68% yield.

Purification Strategies:

-

Crystallization from ethanol/water mixtures

-

Chromatography for high-purity requirements (>99%)

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide Cyclization | Carboxylic acid → Hydrazide → Cyclization | 75–85 | High yield; simple reagents | Requires harsh dehydration conditions |

| Catalytic Cyclopropanation | Alkene + Diazo compound | 65–75 | Excellent regioselectivity | Expensive catalysts |

| Reductive Amination | Ketone → Amine | 80–90 | Mild conditions | Sensitive to pH fluctuations |

Challenges and Mitigation Strategies

-

Cyclopropyl Ring Stability : The strained cyclopropane ring may degrade under acidic or high-temperature conditions. Using buffered solutions and low-temperature cyclopropanation mitigates this.

-

Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is minimized by optimizing stoichiometry and reaction time .

Chemical Reactions Analysis

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Dopamine D₃ Receptor Affinity and Selectivity

Key analogs of cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine include derivatives with varying substituents on the oxadiazole ring. Data from dopamine D₃ receptor binding studies reveal critical trends (Table 1):

Table 1: Binding Affinity (Ki) and Selectivity of Oxadiazole Derivatives

- Cyclopropyl Substituent (Compound 36) : The cyclopropyl group reduces D₃ receptor affinity (Ki = 3.8 nM) compared to the methyl-substituted compound 33 (Ki = 1.3 nM). Selectivity over D₂ receptors also decreases from 345-fold (33 ) to 179-fold . This suggests that bulkier substituents like cyclopropyl may sterically hinder optimal receptor interactions.

- Aryl vs. Alkyl Substituents : Compound 38 , with a 3-(5-methylphenyl) group, exhibits superior D₃ affinity (Ki = 0.73 nM) and selectivity (494-fold), indicating that aromatic substituents enhance binding efficiency compared to alkyl or cycloalkyl groups .

Structural Analogs in Other Therapeutic Contexts

Sodium Channel Ligands

Compounds such as [5-(1-(2-pyridyl)indazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine (28) and [5-(1-(1,3-benzodioxol-5-ylmethyl)indazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine (33) (from ) feature indazole-oxadiazole cores with pyridyl or benzodioxolyl substituents.

Efflux Pump Inhibitors

In , oxadiazole derivatives with ethyl, propyl, and methylene-amine chains (e.g., compounds 42–45) were tested as AcrAB-TolC efflux pump inhibitors in E. coli.

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties of Selected Methanamine Derivatives

- Aryl Substituents : Bromophenyl derivatives (e.g., ) exhibit higher molecular weights and may face challenges in bioavailability despite offering opportunities for π-π interactions in binding pockets .

Q & A

What synthetic methodologies are optimal for preparing Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine, and how can reaction conditions be optimized for high yield and purity?

Basic Research Focus

The synthesis typically involves oxadiazole ring formation followed by cyclopropane group introduction. Key steps include cyclization of precursors like nitrile oxides with amidoximes under reflux conditions. Optimization strategies include microwave-assisted synthesis (reducing reaction time) or continuous flow reactors for scalability and reproducibility . Purification via column chromatography or recrystallization ensures high purity (>95%), with yields improved by controlling stoichiometry and temperature gradients.

What advanced structural characterization techniques are recommended for confirming the stereochemistry and electronic properties of this compound?

Basic Research Focus

X-ray crystallography (using SHELX programs ) is critical for resolving 3D structure and cyclopropane ring conformation. Complement with NMR (¹H/¹³C/¹⁵N) to analyze electronic environments, particularly the deshielding effects of the oxadiazole ring on adjacent protons. Computational methods (DFT calculations) can predict bond angles and electrostatic potentials, validating experimental data .

How does the cyclopropyl group influence the compound’s reactivity in substitution and oxidation reactions?

Advanced Research Focus

The cyclopropyl group introduces steric hindrance and ring strain, slowing nucleophilic substitution but enhancing stability in oxidation reactions. For example, under mild KMnO₄ conditions, the oxadiazole ring oxidizes preferentially, leaving the cyclopropane intact. Substitution at the methanamine position requires activating groups (e.g., tosylates) to overcome steric barriers .

What biological targets and mechanisms are associated with this compound, and how do structural modifications alter activity?

Advanced Research Focus

The compound shows promise in inhibiting enzymes like succinate dehydrogenase (via oxadiazole-mediated hydrogen bonding) and modulating inflammatory pathways (e.g., COX-2). Substituting the cyclopropyl group with bulkier substituents (e.g., isopropyl) enhances binding affinity but reduces solubility. Comparative studies with analogs (e.g., 5-ethyl or 5-phenyl derivatives) reveal that cyclopropane improves metabolic stability by resisting CYP450 oxidation .

How can researchers resolve contradictions in biological activity data across similar oxadiazole derivatives?

Advanced Research Focus

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or substituent electronic effects. Systematic SAR studies comparing logP, pKa, and steric parameters (e.g., Taft constants) are essential. For example, fluorophenyl analogs exhibit higher antimicrobial activity due to increased lipophilicity, whereas cyclopropyl derivatives excel in CNS penetration .

What computational tools are effective for predicting the compound’s pharmacokinetic properties and collision cross-sections?

Advanced Research Focus

Molecular dynamics simulations (using AMBER or GROMACS) model membrane permeability and protein binding. Collision cross-sections (CCS) for ion mobility spectrometry are predicted via MOBCAL, leveraging SMILES strings (e.g., CCC1=NC(=NO1)CN) to derive gas-phase conformers. These tools align with experimental CCS values (e.g., CID 17604983) to validate predictions .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic Research Focus

Stability studies indicate degradation via hydrolysis of the oxadiazole ring under humid conditions. Recommended storage: inert atmosphere (argon) at 4°C, with desiccants. LC-MS monitoring of degradation products (e.g., carbonyl intermediates) ensures batch consistency. Long-term stability (>6 months) requires lyophilization .

What strategies are employed to enhance the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Focus

Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Co-solvent systems (PEG-400/water) or nanoemulsions enhance bioavailability. Prodrug approaches, such as esterification of the methanamine group, increase membrane permeability, with enzymatic cleavage restoring the active form .

How do crystallographic data from SHELX refinements inform synthetic route design?

Basic Research Focus

SHELXL-refined structures reveal bond-length distortions in the oxadiazole ring under specific reaction conditions. For example, excessive heating during cyclization elongates N-O bonds, prompting optimization at lower temperatures (60–80°C). Twinning analysis in SHELXE guides crystal growth protocols to avoid polymorphic impurities .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

GHS hazard codes (H302, H315) mandate PPE (nitrile gloves, respirators) to prevent dermal/ocular exposure. Fume hoods are required during synthesis due to volatile intermediates (e.g., chloromethyl oxadiazoles). Spill management: neutralize with sodium bicarbonate, then absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.